6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonamide group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole moiety with the sulfonamide-substituted pyridine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Amines or partially reduced heterocycles.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyridine ring.
6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.
6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}benzene-1-sulfonamide: A benzene derivative with similar functional groups.
Uniqueness
The unique combination of the pyridine ring, sulfonamide group, and oxadiazole moiety in 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its positional isomers and other similar compounds.
Properties
IUPAC Name |
6-chloro-N-methyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3S/c1-9(2)6-13-16-12(17-21-13)8-18(3)22(19,20)10-4-5-11(14)15-7-10/h4-5,7,9H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBJDYGQUCQGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.